molecular formula C15H18N4O2S B2429859 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097898-86-5

2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No. B2429859
CAS RN: 2097898-86-5
M. Wt: 318.4
InChI Key: NLMYKOHSBWJGAN-UHFFFAOYSA-N
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Description

The compound “2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide” is a complex organic molecule. It has a molecular weight of 237.26 . The IUPAC name for this compound is 2-(6-oxo-3-(1H-1lambda3-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyridazinone ring and a thiophene ring as key structural elements . The main difference between the molecules of similar compounds is often the position of functional groups .


Physical And Chemical Properties Analysis

The compound is stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyridazinone Derivatives : Pyridazinone derivatives, including 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide, have been synthesized and studied for their chemical properties. These derivatives are created through reactions involving acetic anhydride and active methylene compounds, leading to the formation of novel classes of pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014).

  • Dehydration Methods in Synthesis : The compound has been synthesized using dehydration methods of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This method facilitates the creation of various derivatives by modifying substituents in specific positions (Kavina, Sizov, & Yakovlev, 2018).

Potential Applications in Pharmacology

  • Antisecretory Activity : Pyridazine derivatives, related to the compound , have been synthesized and investigated for their antisecretory activity. These studies explore the structure-activity relationships and potential therapeutic applications of such compounds (Yamada et al., 1981).

  • Antimicrobial Agents : Similar pyridine and pyrimidinone derivatives have been synthesized as antimicrobial agents. These compounds demonstrate significant antibacterial and antifungal activities, highlighting the potential medicinal applications of this class of compounds (Hossan et al., 2012).

  • Opioid Receptor Antagonist : Studies on compounds structurally similar to 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide have shown their effectiveness as κ-opioid receptor antagonists. This points to potential applications in the treatment of disorders related to opioid receptors (Grimwood et al., 2011).

Applications in Medicinal Chemistry

  • Molecular Docking Studies : Molecular docking studies of similar pyridine derivatives have been conducted to evaluate their binding efficiencies to target proteins, indicating their potential in drug development and therapeutic applications (Flefel et al., 2018).

  • Anticancer Properties : New derivatives of pyridazinone have been synthesized and assessed for their anticancer activities. Molecular docking studies play a crucial role in understanding their interactions with biological targets (Elewa et al., 2021).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s always important to refer to the SDS for handling and safety information.

properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-14(10-19-15(21)2-1-5-16-19)17-13-3-6-18(9-13)8-12-4-7-22-11-12/h1-2,4-5,7,11,13H,3,6,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMYKOHSBWJGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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